molecular formula C15H17NO2S B3294095 Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate CAS No. 886369-39-7

Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate

Cat. No.: B3294095
CAS No.: 886369-39-7
M. Wt: 275.4 g/mol
InChI Key: YFDIEONBCCEQEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate is a chemical compound characterized by its thiazole ring structure fused with a phenyl group and an ethyl ester group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-isopropylbenzoic acid and thiazole-5-carboxylic acid.

  • Reaction Steps: The carboxylic acid groups are activated and coupled using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

  • Purification: The resulting product is purified through recrystallization or column chromatography.

Industrial Production Methods:

  • Batch Production: Large-scale synthesis is often carried out in batch reactors, where precise control of temperature and reaction time ensures product consistency.

  • Continuous Flow Synthesis: Some industrial processes may employ continuous flow reactors to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: 2-(4-isopropylphenyl)thiazole-5-carboxylic acid.

  • Reduction: 2-(4-isopropylphenyl)thiazole-5-thiol.

  • Substitution: Various alkylated derivatives of the thiazole ring.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • Ethyl 2-(4-methylphenyl)thiazole-5-carboxylate: Similar structure but with a methyl group instead of isopropyl.

  • Ethyl 2-(4-ethylphenyl)thiazole-5-carboxylate: Similar structure but with an ethyl group instead of isopropyl.

  • Ethyl 2-(4-butylphenyl)thiazole-5-carboxylate: Similar structure but with a butyl group instead of isopropyl.

Uniqueness: Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate stands out due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

ethyl 2-(4-propan-2-ylphenyl)-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c1-4-18-15(17)13-9-16-14(19-13)12-7-5-11(6-8-12)10(2)3/h5-10H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDIEONBCCEQEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50677307
Record name Ethyl 2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886369-39-7
Record name Ethyl 2-[4-(propan-2-yl)phenyl]-1,3-thiazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50677307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(4-isopropylphenyl)thiazole-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.